N-{1-Ethyl-2-[(pyrrolidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}butanamide
Overview
Description
N-{1-Ethyl-2-[(pyrrolidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}butanamide is a complex organic compound featuring a benzodiazole core with a pyrrolidine substituent
Preparation Methods
The synthesis of N-{1-Ethyl-2-[(pyrrolidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}butanamide typically involves multi-step organic reactionsIndustrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
N-{1-Ethyl-2-[(pyrrolidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions
Scientific Research Applications
N-{1-Ethyl-2-[(pyrrolidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}butanamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific receptors or enzymes.
Industry: The compound is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{1-Ethyl-2-[(pyrrolidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine moiety may enhance binding affinity and selectivity, while the benzodiazole core can modulate the compound’s overall activity. These interactions can influence various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
N-{1-Ethyl-2-[(pyrrolidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}butanamide can be compared with other similar compounds, such as:
Pyrrolidin-2-one derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Benzodiazole derivatives: Compounds with a benzodiazole core often have comparable chemical properties and applications.
Indole derivatives: These compounds, like indole-3-acetic acid, have structural similarities and are used in various biological and medicinal applications
This compound stands out due to its unique combination of structural features, which can lead to distinct biological and chemical properties.
Properties
IUPAC Name |
N-[1-ethyl-2-(pyrrolidin-1-ylmethyl)benzimidazol-5-yl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O/c1-3-7-18(23)19-14-8-9-16-15(12-14)20-17(22(16)4-2)13-21-10-5-6-11-21/h8-9,12H,3-7,10-11,13H2,1-2H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNBWGOWLRADSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCCC3)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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